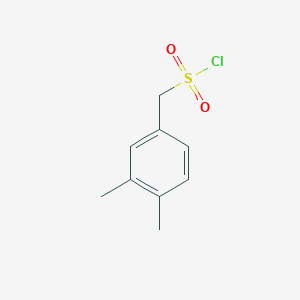
2-(5-bromo-1H-indol-1-yl)ethanamine
Overview
Description
“2-(5-bromo-1H-indol-1-yl)ethanamine” is a chemical compound with the molecular formula C10H11BrN2 . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by a structure that combines a benzene ring and a pyrrole ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused to a pyrrole ring, which is substituted at the 5-position with a bromine atom and at the 1-position with an ethanamine group . The InChI code for this compound is 1S/C10H11BrN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4,12H2 .Physical And Chemical Properties Analysis
“this compound” is a yellow to brown solid with a molecular weight of 239.11 g/mol . The compound’s InChI key is CGHUQJRRADEHTQ-UHFFFAOYSA-N .Scientific Research Applications
Antimicrobial Activity
- Novel derivatives of 2-(1H-indol-3-yl)ethanamine have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant in vitro antibacterial and antifungal activities against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species (Kumbhare et al., 2013).
Cancer Research
- The marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine has shown anticancer properties in several tumor cell lines. This research evaluated the modifications in its chemical structure to investigate changes in biological activities, particularly its apoptotic action on human cancer cells (Burattini et al., 2022).
- A study synthesized 1-(1H-indol-3-yl)ethanamine derivatives, which displayed modest anti-staphylococcal activity. However, they were found to be effective as inhibitors of the Staphylococcus aureus NorA efflux pump, showing potential for treating fluoroquinolone-resistant strains (Héquet et al., 2014).
Chemical Synthesis and Structure
- The reactions of pyrrolyl-functionalized indoles with rare-earth metal amides yielded novel trinuclear rare-earth metal amido complexes. These complexes, involving 2-(1H-indol-3-yl)ethanamine derivatives, demonstrated high catalytic activity for the hydrophosphonylation of aldehydes and ketones (Yang et al., 2014).
Additional Applications
- Several novel Schiff bases of tryptamine, including N-cyclohexylidene-2(1H-indol-3-yl)ethanamine, have been synthesized and evaluated for their significant antimicrobial activity (Rajeswari & Santhi, 2019).
- 2-(1H-indol-3-yl)ethylthiourea derivatives were prepared and tested for their antimicrobial, cytotoxic, and antiviral activities. Some derivatives showed promising results against HIV-1 and other human pathogens (Sanna et al., 2018).
Properties
IUPAC Name |
2-(5-bromoindol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c11-9-1-2-10-8(7-9)3-5-13(10)6-4-12/h1-3,5,7H,4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTQSFBATNPZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCN)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


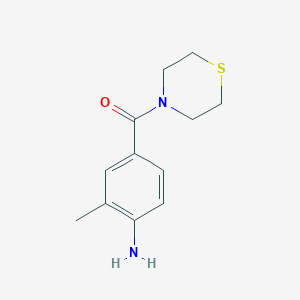
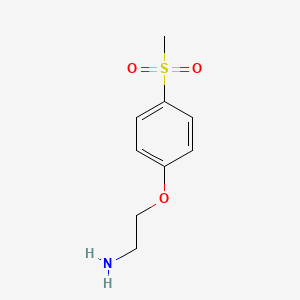
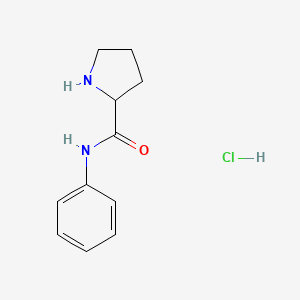

![2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride](/img/structure/B1518702.png)
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B1518703.png)
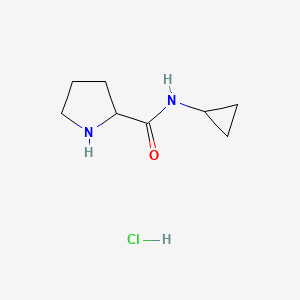
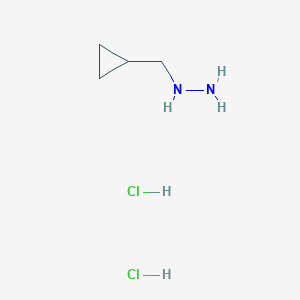
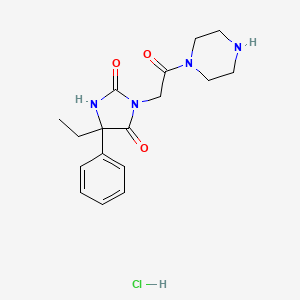
![3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile](/img/structure/B1518711.png)
![2-{[2-(Diethylamino)ethyl]sulfanyl}acetic acid hydrochloride](/img/structure/B1518712.png)
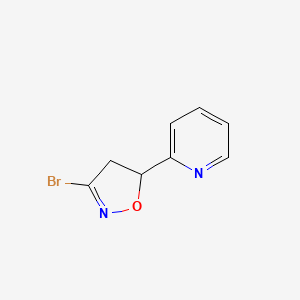
![5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide](/img/structure/B1518715.png)
